Sodium tartrate dihydrate
Overview
Description
Sodium tartrate dihydrate is a salt of tartaric acid, a carboxylic acid that is widely used in the food industry, pharmaceuticals, and chemical synthesis. It is known for its chiral properties and ability to form stable crystalline structures with various cations.
Synthesis Analysis
The synthesis of sodium tartrate dihydrate can be achieved through the solid-state reaction of chiral tartaric acid and alkali carbonate, specifically sodium carbonate monohydrate. This process is sustainable and environmentally benign, as it does not produce waste and is highly efficient. Terahertz time-domain spectroscopy (THz-TDS) has been used to monitor this mechanochemical reaction, demonstrating the potential of this technique in process analysis within the pharmaceutical and chemical synthesis industries .
Molecular Structure Analysis
The molecular structure of sodium tartrate dihydrate and related compounds has been extensively studied using X-ray diffraction methods. Sodium ions in these structures are typically coordinated by oxygen atoms, forming distorted square antiprisms. The hydrogen bonds between carboxyl and carboxylate groups in these crystals are relatively long, which is a characteristic feature of these salts .
Chemical Reactions Analysis
Sodium tartrate dihydrate can act as a catalyst in various chemical reactions. For instance, potassium sodium tartrate has been used as a catalyst for the one-pot synthesis of pyran annulated heterocyclic compounds. This method offers advantages such as non-toxic reaction components, short reaction times, and high yields, making it environmentally friendly and efficient .
Physical and Chemical Properties Analysis
The physical properties of sodium tartrate dihydrate, such as electrical resistance, dielectric constant, and pyroelectric current behavior, have been studied to understand phase transitions in the compound. Magnetic susceptibility and differential thermal analysis (DTA) have also been used to confirm the presence of these phase transformations . Additionally, calorimetric properties like thermal heat capacity, thermal conductivity, and thermal diffusivity have been measured to reveal structural phase transitions and the effects of dehydration .
Relevant Case Studies
Case studies involving sodium tartrate dihydrate often focus on its role in catalysis and its physical properties. For example, the use of potassium sodium tartrate in the synthesis of heterocyclic compounds demonstrates its catalytic capabilities in aqueous media . The investigation of its electrical and thermal properties provides insights into the material's behavior during phase changes, which is crucial for its application in various industries .
Scientific Research Applications
Radiation Dosimetry : NaTA has been studied for its potential in radiation dosimetry. Tuner and Kayıkçı (2012) investigated the effects of gamma radiation on solid NaTA using electron spin resonance (ESR) spectroscopy. They explored dosimetric and kinetic features of the radical species formed upon irradiation, providing insights into its potential as a radiation dosimeter (Tuner & Kayıkçı, 2012).
Water Content Analysis : Redman-Furey et al. (2010) evaluated NaTA as a primary standard for methods determining water content. They identified the type of water of hydration in NaTA using thermogravimetry and vapor sorption analysis, enhancing its application in precise water content measurement (Redman-Furey et al., 2010).
Chemical Synthesis Monitoring : Liu et al. (2011) studied the solid-state reaction of NaTA in chemical synthesis using terahertz time-domain spectroscopy (THz-TDS). Their research demonstrated the potential of NaTA in sustainable and environmentally benign synthesis processes, with THz spectroscopy being sensitive to different materials and crystal structures (Liu et al., 2011).
Comparative Crystal Studies : Lillybai and Rahimkutty (2010) conducted a Fourier Transform Raman spectroscopic investigation of lead tartrate dihydrate and lead iodide dihydrate, synthesized using NaTA. This study provided insights into the structural differences and spectroscopic behavior of these salts (Lillybai & Rahimkutty, 2010).
Catalysis in Organic Synthesis : Hazeri et al. (2013) utilized potassium sodium tartrate, a related compound to NaTA, as a catalyst in the synthesis of pyran annulated heterocyclic compounds. This research highlights the versatility and efficiency of tartrate compounds in catalyzing organic reactions (Hazeri et al., 2013).
Future Directions
Sodium tartrate dihydrate continues to be a valuable compound in various fields, particularly in analytical chemistry where it serves as a primary standard for Karl Fischer titration . Its precise water content makes it an ideal candidate for this role . Future research may explore other potential applications of this compound in different scientific and industrial contexts.
properties
IUPAC Name |
disodium;(2R,3R)-2,3-dihydroxybutanedioate;dihydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6.2Na.2H2O/c5-1(3(7)8)2(6)4(9)10;;;;/h1-2,5-6H,(H,7,8)(H,9,10);;;2*1H2/q;2*+1;;/p-2/t1-,2-;;;;/m1..../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJLAJMGHXGFDE-DGFHWNFOSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.O.O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.O.O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Na2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20976556 | |
Record name | Sodium 2,3-dihydroxybutanedioate--water (2/1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20976556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] | |
Record name | Sodium tartrate dihydrate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21725 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Sodium tartrate dihydrate | |
CAS RN |
6106-24-7 | |
Record name | Sodium tartrate dihydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006106247 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium 2,3-dihydroxybutanedioate--water (2/1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20976556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, sodium salt, hydrate (1:2:2) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.993 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | SODIUM TARTRATE DIHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DIA7C37AOW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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